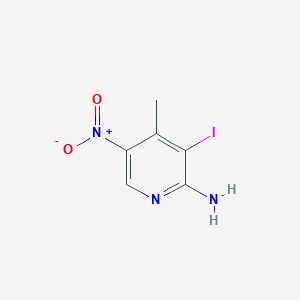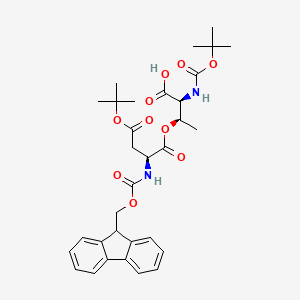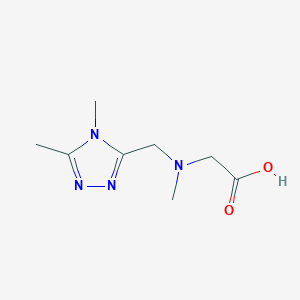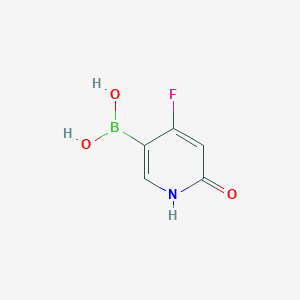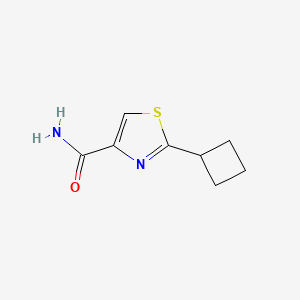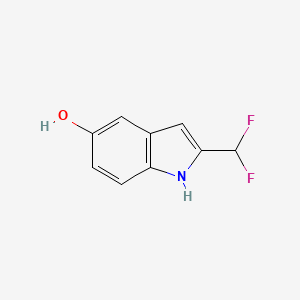
2-(Difluoromethyl)-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1H-indol-5-ol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1H-indol-5-ol typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. For example, the reaction of indole with difluoromethyl sulfone in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe use of transition metals such as copper or iron can enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-1H-indol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biological processes and pathways.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including drug development.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-1H-indol-5-ol
- 2-(Chloromethyl)-1H-indol-5-ol
- 2-(Bromomethyl)-1H-indol-5-ol
Uniqueness
2-(Difluoromethyl)-1H-indol-5-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in drug design and development .
Propriétés
Formule moléculaire |
C9H7F2NO |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)8-4-5-3-6(13)1-2-7(5)12-8/h1-4,9,12-13H |
Clé InChI |
JPROSLIHNSWAEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C=C(N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)


![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
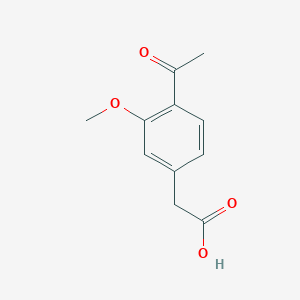
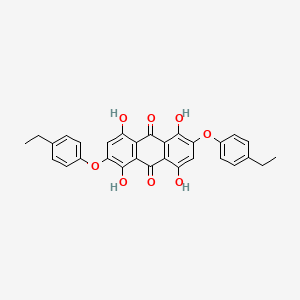
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
